1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process can be achieved through the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Scientific Research Applications
Pyrrole and Pyrrolidine Derivatives
Pyrrole derivatives, including pyrrolidine and pyrrolidinones, are foundational in creating a vast array of biologically significant molecules such as heme and chlorophyll. Their synthesis often involves the condensation of amines with carbonyl-containing compounds, showcasing their utility as intermediates, solvents, and in forming electrically conducting polypyrroles. Specifically, pyrrolidinones, nonaromatic cyclic amide systems, are highlighted for their wide use due to relatively low toxicity (Anderson & Liu, 2000).
Pyrrolidinones in Organic Synthesis
Research into pyrrolidinones has shown their importance in the structure of biologically active natural products, with 3-pyrrolin-2-ones serving as valuable starting materials for organic synthesis. This versatility is further emphasized in studies aimed at synthesizing reactive 3-pyrrolin-2-ones for potential use in creating bioactive 2-pyrrolidinones and pyrrolidines, pointing to their role in developing new nootropic agents (Alves, 2007).
Hybrid Ligands and Complexes
The synthesis of hybrid ligands incorporating the pyrrolidine ring demonstrates the chemical flexibility and potential for creating new materials. These ligands have been used to form complexes with metals such as palladium and mercury, indicating their applicability in materials science and potential electronic applications (Singh et al., 2003).
Quantum Chemical Investigation
Quantum chemical studies on pyrrolidinones and their derivatives provide insights into their electronic properties, molecular orbital energies, and structural characteristics. This research lays the groundwork for understanding their reactivity and potential applications in various fields, including materials science and drug design (Bouklah et al., 2012).
Synthesis of Derivatives
The synthesis of derivatives such as 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones demonstrates the potential for creating new medicinal molecules. This research emphasizes the importance of introducing various substituents into pyrrolidin-2-ones' nucleus for developing compounds with enhanced biological activity (Rubtsova et al., 2020).
Future Directions
The pyrrolidine ring is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . Therefore, the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .
Mechanism of Action
Target of Action
The primary targets of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of This compound Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The specific biochemical pathways affected by This compound The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Pharmacokinetics
The ADME properties of This compound The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of This compound Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereoselective reactions, which can influence the activity of enzymes and proteins it interacts with . For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of genes involved in critical cellular processes, thereby altering the cell’s behavior and function . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking its activity, or it may induce a conformational change that enhances the enzyme’s function . These interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-2-1-5-10(8)7-3-4-9-6-7;/h7,9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOQWHEBYMMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423027-65-9 |
Source
|
Record name | 1-(pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.